molecular formula C14H12ClFN2S B5725816 N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea

N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea

Cat. No. B5725816
M. Wt: 294.8 g/mol
InChI Key: QWDSKAUNEGUKKN-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea, also known as CBTU, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CBTU is a thiourea derivative that has shown promising results in various studies related to its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea has been shown to inhibit the activity of tubulin, which is involved in cell division, and also inhibits the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). Additionally, N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea in lab experiments include its potent anti-cancer properties, its ability to inhibit cell growth and proliferation, and its potential use in the treatment of neurodegenerative disorders. However, limitations of using N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea in lab experiments include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other diseases. Additionally, there is a need for clinical trials to determine the safety and efficacy of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea in humans.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 2-fluoroaniline in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(4-chlorobenzyl)-N'-(2-fluorophenyl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2S/c15-11-7-5-10(6-8-11)9-17-14(19)18-13-4-2-1-3-12(13)16/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDSKAUNEGUKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NCC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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